molecular formula C13H26N2O2 B2386262 tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate CAS No. 2126162-23-8

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate

Cat. No.: B2386262
CAS No.: 2126162-23-8
M. Wt: 242.363
InChI Key: PJPWNNWSTLFGPW-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate (CAS 2126162-23-8) is a high-purity chemical building block of interest in synthetic organic and medicinal chemistry research. With a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound features both a tert-butyloxycarbonyl (Boc) protected amine and a methylamino group on a cyclohexyl scaffold . The Boc protecting group is a fundamental tool in multi-step synthetic routes, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) . Compounds with this carbamate functional group are frequently employed as key intermediates; for instance, structurally similar tert-butyl carbamates have been documented as direct precursors in the synthesis of pharmaceuticals like the anticoagulant Edoxaban . As an N-methyl carbamate derivative, its core structure is associated with specific biological activities, such as the reversible inhibition of the acetylcholinesterase enzyme, a mechanism shared by a major class of compounds . This makes it a potentially valuable scaffold for research in developing new bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[1-(methylamino)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPWNNWSTLFGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amines

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the reaction of 1-(methylamino)cyclohexanemethanol with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C yields the target compound. This method avoids side reactions such as over-alkylation and ensures high regioselectivity.

Reaction Conditions:

  • Solvent: Dichloromethane, acetonitrile, or tetrahydrofuran (THF).
  • Base: Triethylamine (1.1–1.5 equivalents).
  • Temperature: 0°C to room temperature.
  • Yield: 85–93% (optimized).

Stepwise Synthesis of this compound

Method 1: Direct Boc Protection

Step 1: Synthesis of 1-(Methylamino)Cyclohexanemethanol
The precursor 1-(methylamino)cyclohexanemethanol is prepared via reductive amination of cyclohexanone with methylamine, followed by reduction using sodium borohydride.

Step 2: Boc Protection
1-(Methylamino)cyclohexanemethanol (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with Boc anhydride (1.2 equiv) and TEA (1.5 equiv). The mixture is stirred for 12–24 hours, followed by extraction and purification via silica gel chromatography.

Key Data:

Parameter Value Source
Reaction Time 12–24 hours
Purity (HPLC) >99%
Isolated Yield 89%

Method 2: Coupling via Activated Carbamates

An alternative approach employs pre-formed carbamates. For instance, tert-butyl hydroxycarbamate reacts with 1-(methylamino)cyclohexylmethanol under Mitsunobu conditions (DIAD, PPh₃) to install the Boc group.

Advantages:

  • Avoids moisture-sensitive intermediates.
  • Suitable for sterically hindered amines.

Challenges:

  • Requires stoichiometric phosphine reagents.
  • Lower yields (70–75%) compared to direct Boc protection.

Industrial-Scale Optimizations

Solvent and Base Selection

Industrial protocols prioritize acetonitrile over DCM due to its higher boiling point (81.3°C vs. 39.6°C), facilitating temperature control. Triethylamine is often replaced with cheaper bases like N-methylmorpholine (NMM) without compromising yield.

Case Study:
A patented method reports substituting TEA with NMM in acetonitrile, reducing viscosity and improving stirrability. This modification increased yields from 85% to 93% while cutting reagent costs by 40%.

Reaction Kinetic Analysis

Stirring time critically impacts yield. Under optimal conditions (3–8 hours at 60°C), the reaction reaches >99% conversion, whereas shorter durations (<1 hour) result in unreacted starting material.

Mechanistic Insights and Byproduct Formation

Competing Pathways

The Boc protection proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine attacks Boc anhydride, forming a tetrahedral intermediate.
  • Deprotonation: Base-mediated deprotonation stabilizes the carbamate.

Byproducts:

  • Di-Boc Adducts: Formed with excess Boc anhydride (mitigated by stoichiometric control).
  • Hydrolysis Products: Trace water hydrolyzes Boc anhydride to tert-butanol and CO₂.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (hexane/ethyl acetate, 5:1), yielding >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.20–1.80 (m, 10H, cyclohexyl), 2.40 (s, 3H, N-CH₃).
  • ¹³C NMR (CDCl₃): δ 28.2 (Boc), 37.1 (N-CH₃), 80.5 (C-O), 155.6 (C=O).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of tert-butyl carbamates with cyclohexyl or related scaffolds. Below is a detailed comparison with key analogues:

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Primary Application/Activity
tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate (Target) Cyclohexyl core, methylamino group, Boc-protected aminomethyl ~284.4 (estimated) Intermediate for kinase inhibitors, drug discovery
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193) Chloro-nitro-pyrimidine substituent 385.8 Precursor for anticancer agents; nitro group enables redox-sensitive transformations
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) Methoxy group, iodo-pyrimidine substituent ~567.2 Radioactive labeling candidates; iodine enhances halogen bonding in target interactions
tert-Butyl ((1r,4r)-4-(3-chloro-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamido)cyclohexyl)(methyl)carbamate Benzo[b]thiophene-carboxamide, pyridinyl-benzyl group 590.2 Kinase inhibition (e.g., MST3/4); bulky substituents improve selectivity
tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate Cyclopentane core (vs. cyclohexane), Boc-protected aminomethyl 226.3 Smaller ring size increases ring strain; used in peptide mimetics

Key Research Findings

  • Steric Effects : Cyclohexane rings in carbamates provide conformational rigidity, improving binding affinity to kinase active sites compared to linear chains .
  • Boc Group Utility : The Boc group in the target compound and analogues enables facile deprotection under acidic conditions, critical for late-stage functionalization .
  • Substituent Impact : Chloro and pyridinyl groups (e.g., in ) enhance kinase selectivity by forming halogen bonds and π-π stacking interactions, respectively .

Biological Activity

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound's unique structure, featuring a tert-butyl group and a cyclohexyl ring with a methylamino substitution, allows for diverse interactions within biological systems. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₁₄H₃₁N₂O₂
  • Molecular Weight : 257.43 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a cyclohexyl ring that is further substituted with a methylamino group and a carbamate moiety.

Research indicates that this compound can interact with specific molecular targets within biological systems. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding : The methylamino group may enhance interaction with neurotransmitter receptors, influencing synaptic transmission and neurological outcomes.

Enzyme Interaction Studies

The compound has been studied for its effects on various enzymes, particularly in relation to:

  • Protease Inhibition : It has shown promise in inhibiting certain proteases involved in cellular signaling pathways. For instance, studies have demonstrated its inhibitory effects on MALT1 protease, which plays a crucial role in immune response regulation .
EnzymeIC50 (μM)Mechanism
MALT1 Protease>50Competitive inhibition

Neurotransmitter Modulation

This compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating neurological disorders. Its interactions may affect pathways related to dopamine and serotonin signaling, which are critical in mood regulation and cognitive function.

Case Studies

  • Inhibition of MALT1 Protease : A study highlighted the compound's binding affinity and inhibitory potency against MALT1, suggesting its potential as a therapeutic agent in autoimmune diseases .
  • Receptor Binding Assays : Research demonstrated that modifications to the structure of the compound could enhance its binding affinity to specific receptors, indicating avenues for drug design focused on selective receptor targeting.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl CarbamateC₄H₉NO₂Simpler structure; primarily used in organic synthesis
tert-Butyl-N-methylcarbamateC₆H₁₃N₃O₂Contains different functional groups; varied reactivity
Benzyl CarbamateC₉H₁₁NO₂Different chemical properties; used in similar contexts
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamateC₁₂H₂₄N₂O₂Specific stereochemistry affecting biological activity

The unique combination of functional groups in this compound allows it to engage in specific interactions that confer distinct biological activities compared to these similar compounds.

Q & A

Q. How are reaction intermediates monitored in real-time during multi-step syntheses?

  • Answer : Online HPLC-MS or ReactIR tracks intermediate formation. For instance, ReactIR detects nitrophenyl carbamate intermediates via C=O stretching frequency shifts (Δ±5 cm⁻¹) during nitro reductions .

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